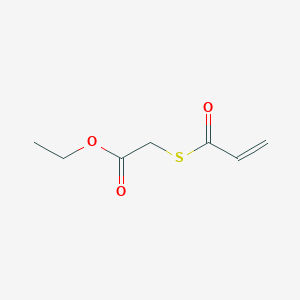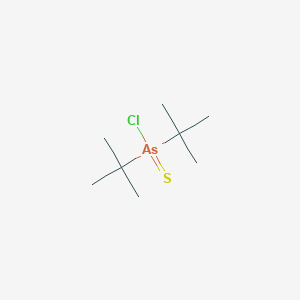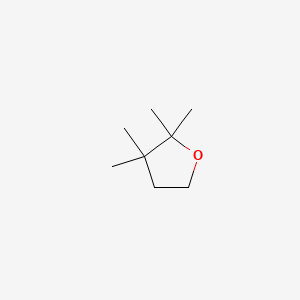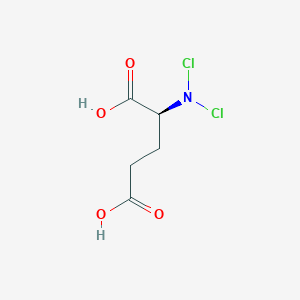![molecular formula C20H16O3 B14598230 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-64-9](/img/structure/B14598230.png)
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by two rings connected through a single atom, which in this case is a carbon atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the formation of the spirocyclic core through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring . The reaction conditions often include the use of dichlorocarbene generated in situ from chloroform and potassium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its stability and reactivity make it useful in the synthesis of other complex organic molecules
Wirkmechanismus
The mechanism of action for 2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione: Lacks the ethylbenzoyl group, making it less complex.
Spiro[cyclopentane-1,2’-indene]-1’,3’-dione: Features a cyclopentane ring instead of a cyclopropane ring, altering its reactivity and stability
Uniqueness
2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
CAS-Nummer |
61124-64-9 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-(4-ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C20H16O3/c1-2-12-7-9-13(10-8-12)17(21)16-11-20(16)18(22)14-5-3-4-6-15(14)19(20)23/h3-10,16H,2,11H2,1H3 |
InChI-Schlüssel |
FCOJKCVTLPWFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
